![molecular formula C8H12F2N4O B2588673 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide CAS No. 1005631-76-4](/img/structure/B2588673.png)

2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

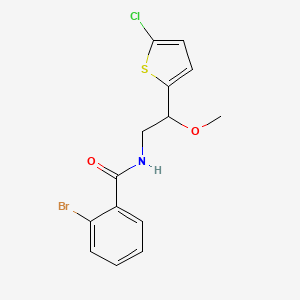

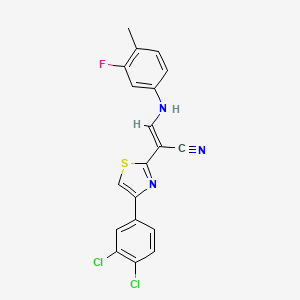

2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide (CAS# 1005631-76-4) is a useful research chemical . It has a molecular weight of 218.20 and a molecular formula of C8H12F2N4O .

Synthesis Analysis

While specific synthesis methods for 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide were not found, there have been significant advances in difluoromethylation processes based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide can be represented by the canonical SMILES string: CC1=CC(=NN1C©C(=O)NN)C(F)F .Applications De Recherche Scientifique

Antimicrobial and Antimycobacterial Activities

- A study synthesized various derivatives of diflunisal hydrazide-hydrazones, including 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivatives, which were screened for antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria, fungi, and yeast species. Some compounds demonstrated significant activity against specific bacterial strains (Küçükgüzel et al., 2003).

Magnetic Behavior in Chemistry

- Research on tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) involved derivatives of methylpyrazole, indicating potential application in studying magnetic susceptibility and interactions in chemical compounds (Hoedt & Reedijk, 1981).

Organic Synthesis and Biological Activity

- Fluorinated alcohols were used as solvents to increase the regioselectivity in pyrazole formation, leading to the synthesis of fluorinated analogs of Tebufenpyrad with acaricide activity. This highlights the role of 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide in facilitating the synthesis of biologically active compounds (Fustero et al., 2008).

Crystallography and Coordination Chemistry

- Investigations into the coordination properties of pyrazole-derived ligands, including 5(3)-methylpyrazole, for nickel(II) complexes, explored the potential of these compounds in coordination chemistry and their significance in biological systems (Saha & Datta, 1981).

Biochemical Toxicology

- A study on the biochemical toxicology of 1,3‐difluoro‐2‐propanol, which is closely related to the difluoromethyl group in the compound , explored the potential of 4‐methylpyrazole as an antidote. This research provides insights into the biochemical interactions and toxicological aspects of similar compounds (Feldwick et al., 1998).

Synthesis of Biologically Active Compounds

- The compound's derivatives have been used in the synthesis of novel heterocyclic compounds with potential as anticancer agents. This involves the preparation of thiadiazoles and thiazoles incorporating the pyrazole moiety, highlighting its importance in the development of new pharmaceuticals (Gomha et al., 2014).

Orientations Futures

While specific future directions for 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide were not found, the field of difluoromethylation has seen significant advances and continues to be an active area of research . This includes the development of new difluoromethylation reagents and methods, which could potentially be applied to the synthesis and study of compounds like 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide .

Propriétés

IUPAC Name |

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N4O/c1-4-3-6(7(9)10)13-14(4)5(2)8(15)12-11/h3,5,7H,11H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFGLKDQYMJMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)NN)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2588592.png)

![1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2588595.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)